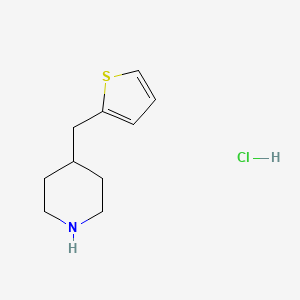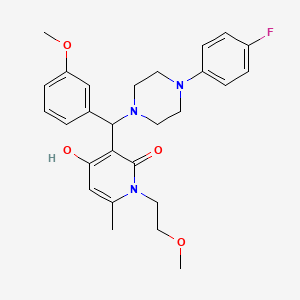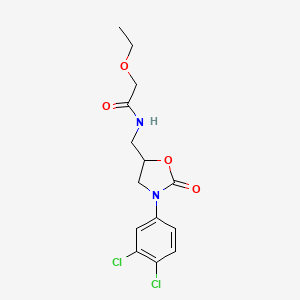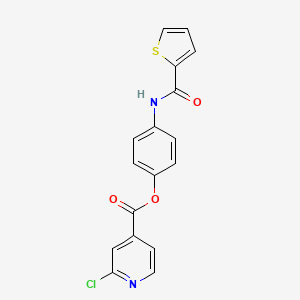
4-(Thiophen-2-ylmethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-ylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNS and its molecular weight is 217.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Activity : A study by Harishkumar et al. (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, closely related to 4-(Thiophen-2-ylmethyl)piperidine hydrochloride. These compounds demonstrated significant anticancer activity against various human cancer cell lines, suggesting potential for drug discovery.
Estrogen Receptor Modulation : In the research by Palkowitz et al. (1997), compounds related to this compound were found to act as selective estrogen receptor modulators (SERMs). These compounds exhibited potent estrogen antagonist properties in breast cancer cells and uterine tissue, indicating their potential use in cancer treatment.
Sensor Development
- Fluorescent Sensors for Metal Ions : Wang et al. (2014) Wang et al. (2014) developed hydrazide-based fluorescent probes using derivatives of this compound. These sensors showed high sensitivity and selectivity for detecting Cu2+ and Hg2+ ions in aqueous solutions.
Chemical and Structural Analysis
Electronic Structure and Synthesis : Vrabel et al. (2014) Vrabel et al. (2014) conducted a study on the electronic structure and novel synthesis methods of derivatives of this compound. They provided insights into the molecular interactions and crystal structures of these compounds.
Synthesis and Antagonist Activity : Watanabe et al. (1993) Watanabe et al. (1993) synthesized derivatives of this compound with 5-HT2 antagonist activity. Their study highlighted the potential of these compounds in the development of new pharmaceuticals.
Biological and Pharmacological Studies
Kappa Opioid Analgesics : Vecchietti et al. (1991) Vecchietti et al. (1991) synthesized a class of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, closely related to this compound, demonstrating high selectivity and potency as kappa opioid analgesics.
Antimicrobial Activities : Ovonramwen et al. (2019) Ovonramwen et al. (2019) synthesized and evaluated 2H-1,3-thiazin-2-imino hydrochloride derivatives for their antimicrobial activities. These derivatives showed moderate activity against several bacterial and fungal strains.
Antiosteoclast Activity : Reddy et al. (2012) Reddy et al. (2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine, a compound structurally similar to this compound. These compounds exhibited antiosteoclast and osteoblast activities.
Anti Neoplastic Activity : Arul and Smith (2016) Arul & Smith (2016) assessed the anti-cancer activity of a 1, 2, 4 - triazole derivative, related to this compound, in mice with Dalton’s Lymphoma Ascitic. The compound demonstrated significant anti-cancer effects.
Mechanism of Action
Target of Action
Similar compounds, such as biperiden, which also contain a piperidine group, are known to act as muscarinic receptor antagonists . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
They bind to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with specific amino acids .
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNMASAWPXKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)
![(4-Chlorophenyl)-[6-(difluoromethoxy)pyridin-3-yl]methanamine](/img/structure/B2476113.png)
![Lithium;1-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate](/img/structure/B2476115.png)


![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)



![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)
